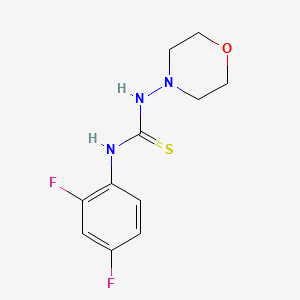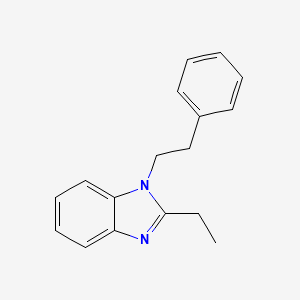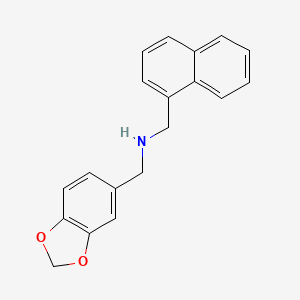
N-(2,4-difluorophenyl)-N'-4-morpholinylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-N'-4-morpholinylthiourea, commonly known as DFMTH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiourea family and is known for its unique chemical properties that make it suitable for various research applications.
科学研究应用
DFMTH has been extensively studied for its potential applications in scientific research. One of the primary applications of DFMTH is in the field of medicinal chemistry, where it is being investigated as a potential drug candidate for various diseases such as cancer, diabetes, and inflammation. DFMTH has been shown to exhibit potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory and anti-diabetic properties.
作用机制
The mechanism of action of DFMTH is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer growth and inflammation. DFMTH has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
DFMTH has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells. DFMTH has also been shown to regulate glucose metabolism and improve insulin sensitivity, making it a potential therapeutic agent for diabetes.
实验室实验的优点和局限性
DFMTH has several advantages for lab experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds used in scientific research. However, DFMTH has some limitations, such as its low solubility in water, which can limit its use in certain experiments. It is also important to note that DFMTH has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for the research and development of DFMTH. One potential direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to fully understand the mechanism of action of DFMTH and its effects on various signaling pathways and enzymes. Another direction is to explore the use of DFMTH in combination with other drugs or therapies to enhance its efficacy. Additionally, further studies are needed to assess the safety and toxicity of DFMTH in animal models and humans.
合成方法
DFMTH can be synthesized using a simple and efficient method. The synthesis involves the reaction between 2,4-difluoroaniline and morpholine-4-carbothioamide in the presence of a catalyst such as palladium on carbon. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained as a white crystalline solid after purification. The yield of the product is typically high, and the purity can be confirmed using various analytical techniques such as NMR and HPLC.
属性
IUPAC Name |
1-(2,4-difluorophenyl)-3-morpholin-4-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N3OS/c12-8-1-2-10(9(13)7-8)14-11(18)15-16-3-5-17-6-4-16/h1-2,7H,3-6H2,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKHNRWSNDYYHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=S)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5821287.png)

![11-phenyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5821297.png)



![2-[(2-oxo-2-phenylethyl)sulfonyl]-N-phenylacetamide](/img/structure/B5821329.png)

![4-{[3-(aminocarbonyl)-4-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5821348.png)
![N-{4-[(methylamino)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5821351.png)


![N-benzyl-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5821376.png)